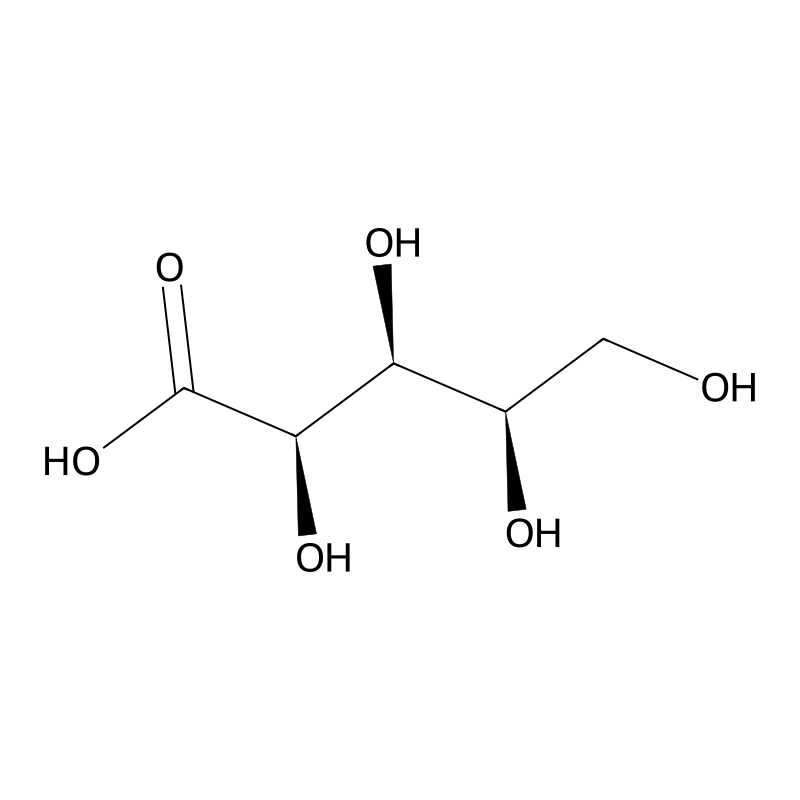D-xylonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Precursor for Bio-based Products
D-Xylonic acid can be used as a starting material for the synthesis of various bio-based products, offering a sustainable alternative to petroleum-derived options. Some potential applications include:
- Biodegradable plastics: D-Xylonic acid can be converted into polyesters, co-polyamides, and hydrogels, all with potential applications in the development of biodegradable plastics. )
- 1,2,4-Butantriol: This biofuel precursor can be derived from D-Xylonic acid, offering a renewable alternative to traditional fuel sources. )
Understanding Metabolic Pathways
D-Xylonic acid plays a crucial role in the xylose oxidative pathway (XOP), a metabolic pathway utilized by some microorganisms to break down xylose, a sugar commonly found in plant cell walls. Studying the accumulation and utilization of D-Xylonic acid in these pathways helps researchers:
- Engineer efficient microbial cell factories: By understanding the factors influencing D-Xylonic acid accumulation, researchers can develop methods to optimize the production of desired metabolites in engineered microorganisms. )
- Develop novel biocatalysts: Understanding the enzymes involved in D-Xylonic acid metabolism can lead to the development of novel biocatalysts with applications in various fields, including bioremediation and biomanufacturing.
Potential Applications in Other Fields
While the aforementioned areas represent the primary focus of current research, D-Xylonic acid also shows promise in other scientific applications:
- Chelating agent: D-Xylonic acid exhibits chelating properties, meaning it can bind to metal ions. This property makes it potentially useful in various applications, such as metal separation and detoxification. )
- Concrete dispersing agent: D-Xylonic acid has been shown to improve the dispersion of concrete, potentially leading to improved construction materials. )
D-xylonic acid is a sugar acid derived from the oxidation of D-xylose, a pentose sugar. Its chemical formula is C₅H₁₀O₆, and it exists as a colorless, crystalline solid. D-xylonic acid is notable for its structural similarity to other sugar acids, such as gluconic acid and lyxonic acid, with the latter being its C-2 epimer. This compound plays a significant role in various biochemical processes and has garnered attention for its potential applications in biocatalysis and green chemistry .
- No specific data on the toxicity or hazards of D-xylonic acid is currently available.
- As a general precaution, it's advisable to handle unknown compounds with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.
Please Note:
- The information on the mechanism of action and safety is limited due to ongoing research on D-xyloncic acid.
- Further studies might reveal more details about its biological function and potential hazards.
In laboratory settings, D-xylonic acid has been employed as a solvent and catalyst in multi-component reactions, demonstrating its versatility in organic synthesis .
D-xylonic acid exhibits various biological activities, particularly in the context of microbial metabolism. Certain bacteria, such as Corynebacterium glutamicum and Paraburkholderia sacchari, can metabolize D-xylose to produce D-xylonic acid efficiently. This bioconversion process is advantageous for producing bio-based chemicals from renewable resources .
Moreover, D-xylonic acid has been studied for its potential prebiotic effects and its ability to enhance gut health by promoting beneficial microbiota growth .
D-xylonic acid can be synthesized through both chemical and biological methods:
- Chemical Synthesis: The most common method involves the oxidation of D-xylose using oxidizing agents such as sodium periodate or nitric acid. This process typically requires careful control of reaction conditions to maximize yield and minimize by-products .
- Biotechnological Methods: Microbial fermentation processes have been developed to convert D-xylose into D-xylonic acid using engineered strains of bacteria. For example, Escherichia coli has been genetically modified to enhance its ability to produce D-xylonic acid from xylose .
D-xylonic acid finds applications across various fields:
- Biocatalysis: It serves as a green solvent and catalyst in organic synthesis, facilitating reactions with high yields while minimizing environmental impact .
- Food Industry: Due to its sweet taste, it can be used as a food additive or flavoring agent.
- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activity.
- Agriculture: It may be utilized in developing biofertilizers or biopesticides due to its effects on microbial growth .
Research has shown that D-xylonic acid interacts with various biological systems. Studies indicate that it can influence metabolic pathways in microorganisms, enhancing the efficiency of bioconversion processes. Furthermore, its role as a prebiotic suggests that it may modulate gut microbiota composition and activity, although more research is needed to fully understand these interactions .
D-xylonic acid shares structural similarities with several other sugar acids. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| D-Xylonic Acid | C₅H₁₀O₆ | Derived from D-xylose; used in biocatalysis |
| D-Gluconic Acid | C₆H₁₂O₇ | Derived from glucose; widely used in food industry |
| L-Xylose | C₅H₁₀O₅ | A pentose sugar; precursor for xylonic acid synthesis |
| Lyxonic Acid | C₅H₁₀O₆ | C-2 epimer of xylonic acid; less studied |
D-xylonic acid's unique position lies in its efficient production through microbial fermentation and its application as a green solvent and catalyst in organic synthesis, distinguishing it from other similar compounds .








